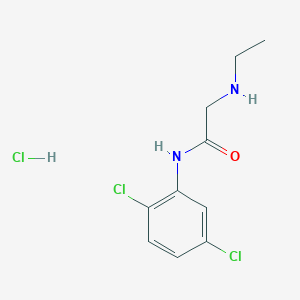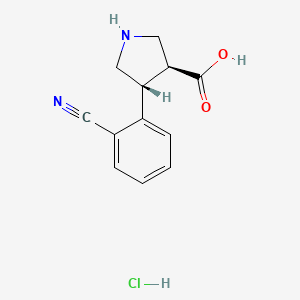
N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride, commonly referred to as Dichloroethanamine hydrochloride (DCEH), is a synthetic compound that is used in scientific research studies. It has a wide range of applications in biochemical and physiological studies, and is a useful tool for scientists in the lab. DCEH is a water-soluble compound that has a high selectivity for certain biochemical and physiological processes. It has been used in a variety of laboratory experiments to investigate the effects of different compounds on a range of biological processes.
Applications De Recherche Scientifique
Structural Insights and Molecular Interactions
Studies on closely related compounds, such as N-(2,3-Dichlorophenyl)benzamide and N-(3,4-Dichlorophenyl)benzamide, highlight the importance of the conformation of the N—H bond and its interactions with chloro substituents on the benzene ring. These interactions are critical for understanding the molecular structure and potential reactivity of N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride. For example, the molecules are often linked into chains through N—H⋯O hydrogen bonds, suggesting potential for forming structured networks in crystalline phases (Gowda et al., 2007).
Quantum Chemical Calculations and Spectroscopy
Quantum chemical calculations and vibrational spectroscopy studies on dichloro-N-(dichlorophenyl) acetamide derivatives provide insight into the molecular structural parameters, thermodynamic properties, and vibrational frequencies. These studies are instrumental in predicting sites and relative reactivities towards electrophilic and nucleophilic attacks, thereby offering a foundation for designing targeted chemical reactions or assessing stability and reactivity for various applications (Choudhary et al., 2014).
Potential Applications in Pesticide Development
Research into derivatives of chlorophenoxyacetamide, a structural class related to N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride, suggests potential applications in developing new pesticides. X-ray powder diffraction characterization of these compounds underscores their relevance in agricultural chemistry, highlighting the broader applicability of such chemical structures in creating effective and potentially less toxic agricultural chemicals (Olszewska et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, incorporating dichlorophenyl groups, have demonstrated antimicrobial activity against various microorganisms. This suggests that N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride could be a precursor or a candidate for further modification in the development of new antimicrobial agents (Mistry et al., 2009).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O.ClH/c1-2-13-6-10(15)14-9-5-7(11)3-4-8(9)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMVLWYXNAKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B3208289.png)
![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208291.png)
![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3208296.png)
